![molecular formula C33H34N6O7 B10817578 N-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)-3-(5H-pyrido[4,3-b]indol-7-yl)propanamide](/img/structure/B10817578.png)
N-(2-(2-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)ethyl)-3-(5H-pyrido[4,3-b]indol-7-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
QC-01-175-1 is a heterobifunctional molecule designed to degrade aberrant tau proteinQC-01-175-1 has shown promise in reducing levels of mutant tau protein and protecting neurons from tau-mediated toxicity, making it a potential therapeutic agent for neurodegenerative diseases such as frontotemporal dementia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of QC-01-175-1 involves multiple steps, including the formation of a heterobifunctional molecule that can bind to both the target protein and an E3 ubiquitin ligase. The synthetic route typically involves the following steps:
Formation of the linker: The linker is synthesized by reacting appropriate starting materials under controlled conditions.
Attachment of ligands: The linker is then attached to ligands that can bind to the target protein and the E3 ubiquitin ligase.
Purification: The final product is purified using techniques such as chromatography to ensure high purity.
Industrial Production Methods
Industrial production of QC-01-175-1 would involve scaling up the synthetic route described above. This would require optimization of reaction conditions, use of large-scale reactors, and implementation of stringent quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
QC-01-175-1 undergoes several types of chemical reactions, including:
Binding reactions: It binds to both the target protein (tau) and the E3 ubiquitin ligase.
Ubiquitination: The binding of QC-01-175-1 facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
Common Reagents and Conditions
Reagents: Common reagents used in the synthesis and reactions of QC-01-175-1 include organic solvents, ligands for the target protein and E3 ubiquitin ligase, and various catalysts.
Conditions: Reactions are typically carried out under controlled temperature and pH conditions to ensure optimal binding and activity.
Major Products
The major product formed from the reactions involving QC-01-175-1 is the degraded tau protein, which is broken down into smaller peptides by the proteasome .
Scientific Research Applications
QC-01-175-1 has several scientific research applications, including:
Neurodegenerative disease research: It is used to study the degradation of tau protein in models of frontotemporal dementia and other tauopathies.
Drug development: QC-01-175-1 serves as a lead compound for developing new therapeutics targeting tau protein.
Cell biology: It is used to investigate the mechanisms of protein degradation and the role of tau protein in neuronal toxicity.
Biochemistry: Researchers use QC-01-175-1 to study the interactions between tau protein, E3 ubiquitin ligase, and the proteasome.
Mechanism of Action
QC-01-175-1 exerts its effects through a mechanism known as targeted protein degradation. It binds to both the tau protein and the E3 ubiquitin ligase, forming a ternary complex. This complex facilitates the ubiquitination of tau protein, marking it for degradation by the proteasome. The degradation of tau protein reduces its toxic effects on neurons and improves cell survival .
Comparison with Similar Compounds
Similar Compounds
QC-01-175: Another heterobifunctional molecule designed to degrade tau protein, similar in structure and function to QC-01-175-1.
PROTACs targeting other proteins: Compounds such as those targeting androgen receptor or estrogen receptor, which also use the PROTAC mechanism for targeted protein degradation.
Uniqueness
QC-01-175-1 is unique in its ability to specifically target and degrade mutant tau protein associated with neurodegenerative diseases. Its design allows for selective binding to disease-associated forms of tau, making it a promising therapeutic agent for conditions such as frontotemporal dementia .
Properties
Molecular Formula |
C33H34N6O7 |
|---|---|
Molecular Weight |
626.7 g/mol |
IUPAC Name |
N-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]-3-(5H-pyrido[4,3-b]indol-7-yl)propanamide |
InChI |
InChI=1S/C33H34N6O7/c40-28(8-5-20-4-6-21-23-19-34-11-10-24(23)37-26(21)18-20)36-13-15-46-17-16-45-14-12-35-25-3-1-2-22-30(25)33(44)39(32(22)43)27-7-9-29(41)38-31(27)42/h1-4,6,10-11,18-19,27,35,37H,5,7-9,12-17H2,(H,36,40)(H,38,41,42) |
InChI Key |
NWTCZTAQSRLSCP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCNC(=O)CCC4=CC5=C(C=C4)C6=C(N5)C=CN=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,3R,21R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate](/img/structure/B10817495.png)

![[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] icosanoate](/img/structure/B10817504.png)
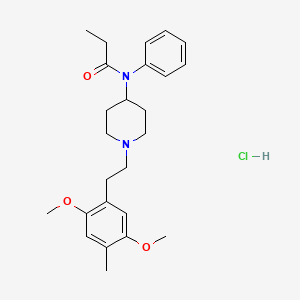
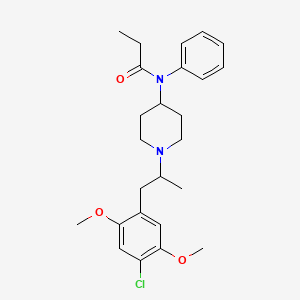
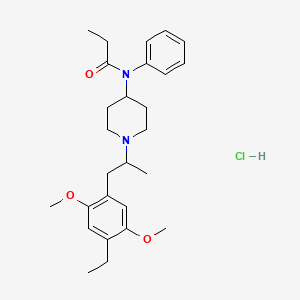
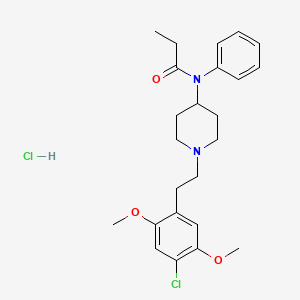
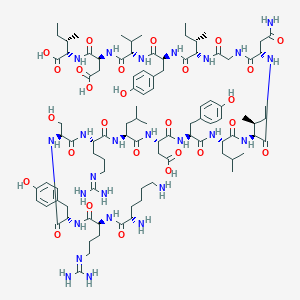
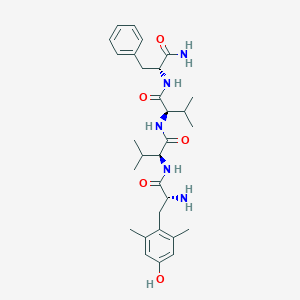
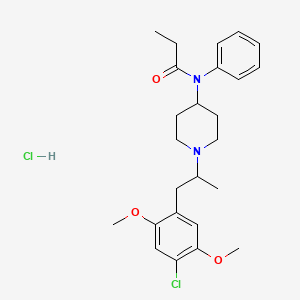
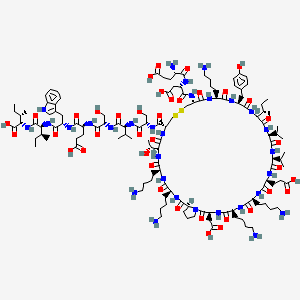
![N-[(2,4-dichlorophenyl)methyl]-1-methyl-5-oxo-prolinamide](/img/structure/B10817581.png)
![[(3aR,9bR)-9b-(4-fluorophenyl)sulfonyl-7-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2,3a,4,5-tetrahydro-1H-benzo[e]indol-3-yl]-(4-hydroxy-1,1-dioxothian-4-yl)methanone](/img/structure/B10817588.png)
![methyl 4-[[3-[2-(aminomethyl)-5-[(3-fluoropyridin-4-yl)carbamoyl]phenyl]benzoyl]amino]benzoate](/img/structure/B10817596.png)
